(2R)-N-(Propan-2-YL)pyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC13523918
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O |
|---|---|
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | (2R)-N-propan-2-ylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C8H16N2O/c1-6(2)10-8(11)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m1/s1 |
| Standard InChI Key | AUACPLOGXSJUHE-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)NC(=O)[C@H]1CCCN1 |
| SMILES | CC(C)NC(=O)C1CCCN1 |
| Canonical SMILES | CC(C)NC(=O)C1CCCN1 |
Introduction
(2R)-N-(Propan-2-YL)pyrrolidine-2-carboxamide is a chiral organic compound belonging to the pyrrolidine carboxamide class of molecules. It features a pyrrolidine ring, an isopropyl group attached to the nitrogen atom, and a carboxamide functional group. The compound's stereochemistry is specified as (2R), indicating the configuration of the chiral center on the pyrrolidine ring.
This compound has garnered attention in pharmaceutical and biochemical research due to its structural features, which are commonly explored for bioactivity in drug design and development.
Synthesis
The synthesis of (2R)-N-(Propan-2-YL)pyrrolidine-2-carboxamide typically involves:
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Starting Materials:
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Pyrrolidine derivatives
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Isopropylamine or related reagents
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Carboxylic acid or acid chloride precursors
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Reaction Pathways:
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Amidation reactions are commonly employed, where an amine reacts with a carboxylic acid derivative under catalytic or thermal conditions.
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Protecting groups may be used to control regioselectivity and stereochemistry during synthesis.
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Chirality Control:
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Enantioselective synthesis techniques, such as using chiral catalysts or starting materials, ensure the desired (R)-configuration at the chiral center.
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Applications in Medicinal Chemistry
Pyrrolidine carboxamides, including (2R)-N-(Propan-2-YL)pyrrolidine-2-carboxamide, are frequently investigated for their biological activity:
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Antimicrobial Activity:
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Pyrrole and pyrrolidine carboxamides have shown significant activity against drug-resistant tuberculosis strains by inhibiting mycobacterial membrane protein large 3 (MmpL3) .
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Structure–activity relationship (SAR) studies indicate that bulky substituents on the carboxamide group enhance antimicrobial potency.
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Cyclin-Dependent Kinase Inhibition:
Anti-Tuberculosis Activity
A study on pyrrole-2-carboxamides demonstrated that substituents on the carboxamide group influence activity against Mycobacterium tuberculosis. Compounds with bulky groups displayed minimum inhibitory concentrations (MIC) below 0.016 μg/mL, indicating high potency .
Cyclin-Dependent Kinase Inhibition
Pyrrolidine derivatives have been identified as selective inhibitors of CDK4/6, making them potential candidates for treating cancers and proliferative disorders . Their ability to modulate cell cycle progression positions them as promising chemotherapeutic agents.
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